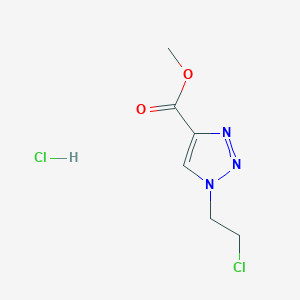

methyl 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

Description

Methyl 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

IUPAC Name |

methyl 1-(2-chloroethyl)triazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2.ClH/c1-12-6(11)5-4-10(3-2-7)9-8-5;/h4H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNXWSGCOQUFMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=N1)CCCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves a multi-step process. One common method starts with the reaction of ethyl 2-chloroacetate with sodium azide to form ethyl 2-azidoacetate. This intermediate then undergoes a cycloaddition reaction with propargyl alcohol to yield the triazole ring. The final step involves the esterification of the triazole derivative with methanol in the presence of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, amines, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a triazole derivative with an aminoethyl group.

Scientific Research Applications

Methyl 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antifungal, antibacterial, or anticancer properties.

Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Biological Research: It serves as a tool for studying enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of methyl 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with protein-protein interactions. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-Chloroethyl)-1H-1,2,3-triazole-4-carboxylic acid

- Methyl 1-(2-bromoethyl)-1H-1,2,3-triazole-4-carboxylate

- Ethyl 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

Methyl 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the chloroethyl group allows for targeted nucleophilic substitution reactions, while the triazole ring provides stability and potential for diverse chemical modifications.

Biological Activity

Methyl 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The triazole ring structure is known for its diverse biological properties, including antimicrobial, anticancer, and antiviral activities. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on recent research findings.

- Molecular Formula: C_6H_7ClN_4O_2

- Molecular Weight: 192.6 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustration)

Synthesis

The synthesis of this compound typically involves the reaction of 1H-1,2,3-triazole with chloroethyl methyl carbonate under basic conditions. The reaction can be optimized using various solvents and catalysts to improve yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. A comparative study showed that triazole compounds exhibited IC50 values in the low micromolar range against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Methyl 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylate | MCF-7 | 1.5 |

| Methyl 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylate | HCT-116 | 2.0 |

| Methyl 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylate | HepG2 | 1.8 |

These results suggest that the compound may inhibit key pathways involved in cancer cell proliferation.

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have also been explored extensively. Research indicates that this compound exhibits notable activity against both Gram-positive and Gram-negative bacteria. The following table summarizes its effectiveness:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 16 μg/mL |

| Candida albicans | 64 μg/mL |

The compound's mechanism of action may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.

Case Studies

Case Study 1: Anticancer Evaluation

In a recent study involving a series of triazole derivatives, this compound was tested alongside established chemotherapeutics like doxorubicin and cisplatin. The results indicated that this compound exhibited superior cytotoxicity in certain cancer cell lines compared to these standard treatments.

Case Study 2: Antimicrobial Efficacy

A clinical evaluation assessed the efficacy of this triazole derivative in treating infections caused by resistant bacterial strains. The findings suggested that it could serve as a potent alternative in antibiotic therapy due to its ability to overcome resistance mechanisms present in common pathogens.

Q & A

Q. What are the optimal reaction conditions for synthesizing methyl 1-(2-chloroethyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride with high yield and purity?

- Methodological Answer : Synthesis requires precise control of temperature (typically 50–80°C), pH (neutral to slightly acidic), and reaction time (6–12 hours) to minimize side reactions. For example, analogous triazole derivatives are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a 2-chloroethyl substituent introduced via nucleophilic substitution . Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity. Analytical validation using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) is recommended to confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing the structural and electronic properties of this compound?

- Methodological Answer :

- ¹H and ¹³C NMR : Assign peaks for the triazole ring (δ 7.5–8.5 ppm for protons), methyl ester (δ 3.8–4.0 ppm for OCH₃), and 2-chloroethyl chain (δ 3.5–3.7 ppm for CH₂Cl) .

- FT-IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and triazole ring vibrations (C-N stretches at 1450–1600 cm⁻¹).

- X-ray crystallography : Resolve crystal packing and intermolecular interactions, as demonstrated for methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate derivatives .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and stability of this compound under varying environmental conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar (e.g., water) vs. nonpolar solvents to predict solubility and degradation pathways .

- Quantum Chemical Calculations : Use density functional theory (DFT) to analyze electron density maps, frontier molecular orbitals (HOMO-LUMO gaps), and reaction pathways for hydrolysis of the 2-chloroethyl group .

- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) by comparing interaction energies with similar triazole carboxylates .

Q. What experimental strategies resolve contradictions in reported biological activity data for triazole carboxylate derivatives?

- Methodological Answer :

- Dose-Response Optimization : Conduct parallel assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) across multiple cell lines or microbial strains to account for variability .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloroethyl vs. methylaminoethyl groups) on activity using standardized protocols .

- Statistical Experimental Design : Apply factorial design (e.g., Box-Behnken) to isolate variables (e.g., pH, temperature) influencing bioactivity outcomes .

Q. How do reaction kinetics and mechanistic studies explain the stability of the 2-chloroethyl group during derivatization?

- Methodological Answer :

- Kinetic Profiling : Monitor hydrolysis rates of the 2-chloroethyl moiety via HPLC under acidic/alkaline conditions. For example, analogous compounds show pseudo-first-order degradation kinetics in aqueous buffers .

- Isotopic Labeling : Use ²H or ¹³C-labeled chloroethyl groups to trace bond cleavage pathways via MS/MS fragmentation patterns .

- Transition State Analysis : Identify intermediates (e.g., carbocations) using stopped-flow NMR or ultrafast spectroscopy .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for triazole carboxylate hydrochloride salts?

- Methodological Answer : Discrepancies arise from polymorphic forms or counterion effects. For example:

- Polymorphism : Use powder X-ray diffraction (PXRD) to differentiate crystalline vs. amorphous forms, which exhibit distinct solubility behaviors .

- Ionic Strength Effects : Measure solubility in buffered vs. unbuffered solutions; hydrochloride salts often show pH-dependent solubility due to Cl⁻ ion pairing .

Methodological Recommendations

- Synthetic Protocol Validation : Cross-reference yields and purity metrics with literature (e.g., ECHA or PubChem data) .

- Biological Assay Standardization : Adopt OECD guidelines for cytotoxicity and antimicrobial testing to ensure reproducibility .

- Computational-Experimental Feedback : Integrate DFT-predicted reactivities with experimental kinetic data to refine reaction models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.